N-(2,4-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Description

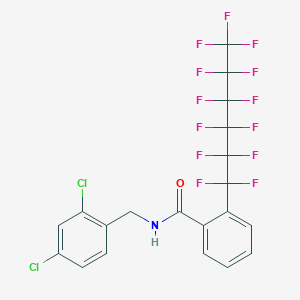

This compound features a benzamide core substituted with a 2,4-dichlorobenzyl group at the nitrogen atom and a tridecafluorohexyl chain at the 2-position of the benzene ring. The dichlorobenzyl moiety contributes electron-withdrawing effects, while the perfluorinated alkyl chain confers exceptional hydrophobicity and chemical inertness.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2F13NO/c21-10-6-5-9(13(22)7-10)8-36-14(37)11-3-1-2-4-12(11)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-7H,8H2,(H,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLNVDRVPBKXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2F13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide typically involves the following steps:

Formation of the Benzyl Chloride Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is prepared by chlorination of 2,4-dichlorotoluene.

Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)amine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

Industry: The compound’s unique chemical properties may make it useful in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Several benzamide derivatives are registered as pesticides, including:

- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide with a 2,6-difluorobenzamide backbone and a 4-chlorophenyl urea group. Unlike the target compound, it lacks the dichlorobenzyl and perfluoroalkyl substituents, resulting in lower lipophilicity .

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Contains a dichlorophenyl group but replaces the perfluoroalkyl chain with an ethoxymethoxy group. This structural difference reduces environmental persistence compared to the target compound .

Table 1: Key Agrochemical Analogs

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| Target Compound | 2,4-dichlorobenzyl, tridecafluorohexyl | ~551.25* | Not explicitly stated |

| Diflubenzuron | 2,6-difluorobenzamide, 4-chlorophenyl | 310.68 | Insecticide |

| Etobenzanid | 2,3-dichlorophenyl, ethoxymethoxy | 344.20 | Herbicide |

Fluorinated Alkyl Chain Derivatives

The tridecafluorohexyl group is a hallmark of the target compound. and highlight similar perfluoroalkyl sulfonates and acrylates, such as 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl acrylate. These compounds share the fluorinated chain but lack the benzamide core, leading to divergent applications (e.g., surfactants or polymers vs. bioactive molecules) .

Key Differences :

- Lipophilicity: The target compound’s logP is likely higher than non-fluorinated analogs due to the perfluoroalkyl chain.

Dichlorobenzyl-Substituted Analogs

- DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide): Shares the 2,4-dichlorobenzyl group but incorporates a pyrrole-carboxamide scaffold and a dihydropyridinone ring. This structural variation may enhance hydrogen-bonding interactions in biological systems .

- N-(2,4-difluorophenyl)-2-(tridecafluorohexyl)benzamide : Replaces the dichlorobenzyl group with a difluorophenyl moiety. Fluorine’s smaller atomic radius and lower electron-withdrawing capacity compared to chlorine could alter receptor binding affinity .

Table 2: Dichlorobenzyl vs. Difluorophenyl Analogs

| Compound | Aromatic Substituent | Fluorinated Chain | Molecular Weight |

|---|---|---|---|

| Target Compound | 2,4-dichlorobenzyl | Tridecafluorohexyl | ~551.25 |

| N-(2,4-difluorophenyl)-... | 2,4-difluorophenyl | Tridecafluorohexyl | 551.25 |

Research Findings and Implications

- Bioactivity : The combination of dichlorobenzyl and tridecafluorohexyl groups may enhance binding to hydrophobic protein pockets, as seen in antiviral thiazole carboxamides () .

- Environmental Impact : The perfluoroalkyl chain raises concerns about bioaccumulation, similar to perfluoroalkyl sulfonates regulated under 40 CFR § 721.9582 .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring improve metabolic stability.

- Perfluoroalkyl chains increase membrane permeability but may reduce aqueous solubility.

Q & A

Q. What are the optimal synthetic conditions for N-(2,4-dichlorobenzyl)-2-(tridecafluorohexyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a carboxylic acid derivative with an amine using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group. Controlled conditions (e.g., pH 5–7, 25–40°C, inert atmosphere) are critical to minimize side reactions . Post-reaction purification via column chromatography or HPLC ensures high yield and purity. Reaction times vary (6–24 hours), depending on the stability of intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

Q. What solvent systems and pH conditions maximize stability during storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while aqueous buffers at pH 5–7 prevent hydrolysis of the amide bond. Avoid prolonged exposure to temperatures >30°C to maintain fluorinated chain stability .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for bioimaging applications?

- Methodological Answer : Conduct spectrofluorometric studies under varying conditions:

- Solvent polarity : Test in DMSO, ethanol, and PBS to identify λex/λem maxima (e.g., λex 340 nm, λem 380 nm observed in similar benzamides) .

- pH optimization : Fluorescence intensity peaks near pH 5 due to reduced protonation of the amide group .

- Temperature control : Maintain at 25°C to avoid thermal quenching .

- Binding constant (Kb) analysis via Stern-Volmer plots to assess interactions with biological targets .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .

- Comparative studies : Validate results against structurally analogous compounds (e.g., dichlorophenyl or trifluoromethyl derivatives) to isolate structure-activity relationships .

- Theoretical modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., topoisomerase II) and reconcile discrepancies .

Q. What strategies mitigate challenges in characterizing fluorinated alkyl chain conformations?

- Methodological Answer :

- Dynamic NMR : Analyze <sup>19</sup>F NMR spectra to resolve rotational barriers and conformational exchange in the tridecafluorohexyl group .

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve electron density of the fluorinated chain .

- Computational modeling : Use DFT (Density Functional Theory) to simulate low-energy conformers and compare with experimental data .

Q. How to design experiments assessing environmental persistence of the fluorinated moiety?

- Methodological Answer :

- Hydrolytic stability tests : Incubate in simulated environmental conditions (pH 2–12, 25–60°C) and monitor degradation via LC-MS .

- Photodegradation studies : Expose to UV light (254 nm) and quantify PFAS (perfluoroalkyl substance) byproducts using EPA Method 537.1 .

- Bioaccumulation assays : Use zebrafish (Danio rerio) models to measure tissue concentrations over time .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.